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n-humulone

Aldo-keto reductase inhibition Cancer chemoprevention Enzyme kinetics

n-Humulone (also referred to as humulone or (R)-humulone) is the principal α-acid (CAS 16520-91-5, C₂₁H₃₀O₅, MW 362.47) found in the resin of hop cones (Humulus lupulus L.). It belongs to the humulone class of prenylated phloroglucinol derivatives and carries an isovaleryl side chain at the C4 position that distinguishes it from its closest congeners, cohumulone (isobutyryl side chain) and adhumulone (2-methylbutyryl side chain).

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
Cat. No. B1219412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-humulone
Synonyms3,5,6-trihydroxy-4-isovaleryl-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadiene-1-one
alpha bitter acid
humulon
humulone
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
InChIInChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3
InChIKeyVMSLCPKYRPDHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Humulone (CAS 16520-91-5): Primary Hop α-Acid for Bitterness, Bioactivity, and Analytical Reference Standards


n-Humulone (also referred to as humulone or (R)-humulone) is the principal α-acid (CAS 16520-91-5, C₂₁H₃₀O₅, MW 362.47) found in the resin of hop cones (Humulus lupulus L.). It belongs to the humulone class of prenylated phloroglucinol derivatives and carries an isovaleryl side chain at the C4 position that distinguishes it from its closest congeners, cohumulone (isobutyryl side chain) and adhumulone (2-methylbutyryl side chain) [1]. n-Humulone typically constitutes 20–50% of total α-acids in hop varieties and serves as the primary precursor to iso-α-acids, the dominant bittering compounds in beer [2]. Beyond its established role in brewing, n-humulone has emerged as a compound of significant biomedical interest due to its selective inhibition of human AKR1B10, a cancer-implicated aldo-keto reductase, and cyclooxygenase-2 (COX-2) [3].

Why n-Humulone Cannot Be Substituted with Cohumulone or Adhumulone Without Functional Consequence


Despite belonging to the same α-acid class and sharing a phloroglucinol core, n-humulone, cohumulone, and adhumulone differ critically in their C4 acyl side chains—isovaleryl, isobutyryl, and 2-methylbutyryl, respectively. These structural variations produce quantifiable divergence in pharmacodynamic potency, enzyme selectivity, isomerization kinetics, and sensory perception that make direct substitution scientifically unsound [1]. A 2018 study demonstrated that n-humulone is approximately 4.2-fold more potent than both cohumulone and adhumulone in inhibiting AKR1B10-mediated farnesal reduction (Ki 3.94 vs. 16.53 and 16.79 µM), a pathway directly relevant to RAS-dependent carcinogenesis [1]. In brewing, cohumulone isomerizes at a rate approximately 2.8-fold faster than n-humulone, leading to divergent bitterness development kinetics and foam stability profiles that cannot be replicated by simple α-acid percentage adjustments [2]. Furthermore, iso-cohumulone imparts a perceptibly harsher bitterness quality compared to the softer bitterness attributed to iso-n-humulone, a sensory distinction with direct commercial implications for beer flavor design [3].

Quantitative Differentiation Evidence for n-Humulone vs. Closest α-Acid Analogs


n-Humulone Exhibits 4.2-Fold Greater AKR1B10 Inhibition Potency than Cohumulone and Adhumulone in Farnesal Reduction Assays

In a direct head-to-head comparison of purified, unisomerised α-acid congeners, n-humulone (compound 3) inhibited AKR1B10-mediated farnesal reduction with a Ki of 3.94 ± 0.33 µM, compared to cohumulone (compound 2, Ki = 16.53 ± 1.74 µM) and adhumulone (compound 1, Ki = 16.79 ± 1.33 µM) [1]. This represents an approximately 4.2-fold potency advantage for n-humulone. The isovaleryl side chain at C4 in n-humulone appears to be the structural determinant of this enhanced inhibitory performance, as IC50 values for n-humulone (7.78 ± 0.43 µM) were approximately 4-fold lower than for adhumulone (29.27 ± 1.53 µM) and cohumulone (29.78 ± 1.72 µM) in the same assay system [1]. For glyceraldehyde reduction, the rank order shifts: cohumulone is the most potent inhibitor (IC50 = 1.35 ± 0.07 µM, Ki = 0.70 ± 0.09 µM) [1]. This substrate-dependent potency inversion demonstrates that congener selection must be matched to the specific biochemical endpoint being investigated. All three congeners retained selectivity for AKR1B10 over AKR1A1 (>52-fold) and AKR1B1 (>64-fold), though the α-acid mixture exhibited the highest selectivity ratios (115–137 fold) [1].

Aldo-keto reductase inhibition Cancer chemoprevention Enzyme kinetics AKR1B10 selectivity

n-Humulone Demonstrates COX-2 Selective Inhibition with >6-Fold Discrimination over COX-1 in Murine Osteoblast Cells

n-Humulone (humulone) inhibits cyclooxygenase-2 (COX-2) activity with an IC50 of approximately 1.6 µM in MC3T3-E1 murine osteoblast cells, while exhibiting negligible inhibition of cyclooxygenase-1 (COX-1) at concentrations up to 10 µM [1]. This yields a COX-2/COX-1 selectivity index of >6.25, a property not uniformly demonstrated by all hop-derived α-acid congeners [1]. The in vivo relevance of this selectivity is corroborated by dose-dependent anti-angiogenic activity observed in the chick chorioallantoic membrane (CAM) assay, where n-humulone produced an ED50 of 1.5 µg/CAM [2]. Topical application of n-humulone (10 µmol) significantly inhibited TPA-induced epidermal COX-2 expression in mouse skin via blockade of NF-κB and AP-1 activation [3]. Direct comparative COX-2 inhibition data for cohumulone and adhumulone under identical assay conditions have not been reported in the peer-reviewed literature; the selectivity claim for n-humulone over these congeners is therefore classified as class-level inference based on the known structure-activity relationship at C4.

Cyclooxygenase inhibition Anti-inflammatory COX-2 selectivity Cancer chemoprevention

n-Humulone-Derived Iso-α-Acids Impart a Perceptibly Softer Bitterness Profile Compared to Cohumulone-Derived Iso-α-Acids in Brewing Applications

A foundational sensory study by Rigby (1972) demonstrated that beers brewed with equal analytical bitterness units (IBU) derived from humulone (n-humulone) versus cohumulone were perceived by trained tasters as qualitatively distinct: cohumulone-derived bitterness was consistently described as 'harsher' and 'more lingering,' whereas n-humulone-derived bitterness was characterized as 'softer' and 'more pleasant' [1]. This qualitative differentiation has been corroborated by multiple subsequent brewing industry studies. Peacock (2011) further demonstrated that iso-cohumulone degrades in packaged beer much more rapidly than iso-n-humulone, directly contributing to accelerated beer staling, and that iso-cohumulone is only half as effective at promoting foam stability compared to other iso-humulones [2]. The practical consequence is that hops with higher n-humulone:cohumulone ratios (e.g., noble aroma varieties such as Hallertauer Mittelfrueh with cohumulone at 20–22% of total α-acids) are preferentially selected by brewers targeting refined bitterness profiles and extended shelf stability [3].

Beer bitterness quality Sensory analysis Hop chemistry Brewing science

Cohumulone Isomerizes at a 2.8-Fold Higher Rate than n-Humulone During Wort Boiling, Creating Divergent Bitterness Development Kinetics

A controlled kinetics study simulating wort boiling conditions (100 °C) demonstrated that the isomerization of cohumulone to iso-cohumulone proceeds with a rate constant (k) of 0.0259 s⁻¹ (±0.0156, 95% CI), while the combined isomerization of n-humulone and adhumulone occurs at a significantly slower average rate constant of 0.0093 s⁻¹ (±0.004, 95% CI), representing an approximately 2.8-fold difference [1]. This disparity in isomerization kinetics, confirmed by HPLC-UV monitoring of α-acid depletion and iso-α-acid formation over time, means that in a standard 60–90 minute boil, cohumulone achieves substantially higher fractional conversion to its iso-form than n-humulone [1]. The practical implication is that two hop varieties with identical total α-acid percentages but different n-humulone:cohumulone ratios will yield markedly different final beer bitterness levels and iso-α-acid congener profiles, confounding bitterness prediction models that rely solely on total α-acid input [1].

Isomerization kinetics Wort boiling Brewing process control HPLC analysis

n-Humulone Plus Adhumulone Content Shows Strong Inverse Correlation with Antimicrobial MIC/MBC Values in Hop Genotype Screening

In a systematic evaluation of hydroacetonic hop extracts from multiple genotypes tested against Staphylococcus aureus and Lactobacillus acidophilus, strong inverse correlations were observed between minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values and the content of specific α-acid congeners, including cohumulone, n+adhumulone, colupulone, and n+adlupulone [1]. The correlation was consistently significant across genotypes, with the n+adhumulone fraction (reported as a combined peak due to chromatographic co-elution) contributing meaningfully to the overall antimicrobial effect [1]. Extracts were more effective against S. aureus than L. acidophilus, and the antimicrobial potency was directly proportional to the concentration of these identified compounds, confirming that the specific bitter acid composition—not merely total resin content—determines bioactivity [1]. This finding provides quantitative justification for standardizing hop-derived antimicrobial preparations to n+adhumulone content rather than to total α-acids alone, as genotype-dependent variation in congener ratios directly impacts antimicrobial efficacy.

Antimicrobial activity Hop extract standardization Staphylococcus aureus Natural preservatives

Evidence-Backed Research and Industrial Application Scenarios for n-Humulone


Lead Compound for Selective AKR1B10 Inhibitor Development in RAS-Driven Cancer Research

Based on the direct head-to-head evidence that n-humulone inhibits AKR1B10-mediated farnesal reduction with a Ki of 3.94 µM—4.2-fold more potently than cohumulone (16.53 µM) or adhumulone (16.79 µM)—n-humulone is the preferred α-acid congener for oncology research programs targeting protein prenylation pathways in RAS-dependent malignancies [1]. The isovaleryl side chain at C4 is the structural determinant conferring this potency advantage [1]. Researchers should specify n-humulone as the isolated, purified congener (CAS 16520-91-5) rather than ordering undefined 'humulone' or 'α-acid mixtures,' as the latter may contain variable proportions of less potent congeners that would confound SAR interpretation and potency measurements. For in vivo proof-of-concept studies, the CAM angiogenesis model provides a validated translational bridge, with n-humulone demonstrating an ED50 of 1.5 µg/CAM [2].

High-Purity Reference Standard for COX-2 Selectivity Profiling and Anti-Inflammatory Screening Panels

n-Humulone exhibits COX-2 inhibition with an IC50 of ~1.6 µM and >6.25-fold selectivity over COX-1 in MC3T3-E1 cells [1]. For pharmacology laboratories conducting COX-1/COX-2 selectivity screening panels, n-humulone of defined purity serves as a natural-product-derived selective COX-2 inhibitor reference compound with a known selectivity window. Procurement of n-humulone with analytically verified purity (HPLC ≥95%) and certificate of analysis documenting the absence of cohumulone and adhumulone contamination is essential, given that the COX-2 selectivity profiles of these congeners remain unreported and could introduce uncontrolled variables into comparative pharmacology experiments [1].

Brewing Hop Product Specification and Quality Control: n-Humulone-to-Cohumulone Ratio as a Bitterness Quality Predictor

For commercial breweries and hop processors, the n-humulone:cohumulone ratio is a quantifiable procurement specification that predicts both bitterness quality (soft vs. harsh) and beer shelf stability [1]. Iso-cohumulone degrades more rapidly in packaged beer and provides only ~50% of the foam promotion activity of iso-n-humulone [1]. Hop varieties and extracts with higher n-humulone content (e.g., Hallertauer Mittelfrueh with cohumulone limited to 20–22% of α-acids) enable brewers to achieve refined bitterness profiles with improved foam stability and extended product freshness [2]. Additionally, the 2.8-fold slower isomerization kinetics of n-humulone relative to cohumulone must be accounted for in brewhouse calculations to avoid systematic bitterness prediction errors when switching between hop varieties with different congener profiles [3].

Standardization Marker for Hop-Derived Natural Antimicrobial Preparations

Given the statistically significant inverse correlation between n+adhumulone content and MIC/MBC values against Staphylococcus aureus demonstrated across multiple hop genotypes, n-humulone content serves as a chemically defined standardization marker for antimicrobial hop extract formulations [1]. Preparations standardized to n-humulone (or n+adhumulone) content are expected to exhibit more reproducible antimicrobial potency than those relying on total α-acid or total resin content alone, as genotype-dependent variation in congener ratios directly influences bioactivity [1]. This evidence supports the use of analytically verified n-humulone reference material (CAS 16520-91-5) as a calibration standard for quality control of hop-derived antimicrobial ingredients.

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